3-(2,3-difluorophenyl)prop-2-enoic Acid
Description
Properties
IUPAC Name |
3-(2,3-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPLMLCHFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277613 | |
| Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-48-4 | |
| Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207981-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Difluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Knoevenagel condensation is the most widely reported method for synthesizing 3-(2,3-difluorophenyl)prop-2-enoic acid. This approach involves the base-catalyzed condensation of 2,3-difluorobenzaldehyde with malonic acid in a polar solvent (e.g., ethanol or dimethylformamide). The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated carboxylic acid.
Representative Conditions
Optimization Strategies
Recent studies have focused on solvent polarity and catalyst selection to enhance efficiency:
-
Solvent Effects: Replacing ethanol with dimethylformamide (DMF) reduces reaction time to 6 hours while maintaining yields >70%.
-
Catalyst Screening: Ammonium acetate outperforms piperidine in reducing side product formation, particularly when using electron-deficient aldehydes like 2,3-difluorobenzaldehyde.
Table 1: Knoevenagel Condensation Optimization
| Variable | Standard Protocol | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol | DMF | +5% |
| Catalyst | Piperidine | Ammonium acetate | +8% |
| Temperature | Reflux (78°C) | 90°C | +3% |
| Reaction Time | 12 hours | 6 hours | No change |
Heck Coupling Reaction
Palladium-Catalyzed Arylation
The Heck reaction provides an alternative route using 1-bromo-2,3-difluorobenzene and acrylic acid derivatives. This method is favored in industrial settings due to its compatibility with continuous flow reactors.
Key Steps
-
Oxidative Addition: Pd(0) inserts into the C–Br bond of 1-bromo-2,3-difluorobenzene.
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Alkene Insertion: Acrylic acid coordinates to the palladium center, forming a π-complex.
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β-Hydride Elimination: Regeneration of Pd(0) with concurrent formation of the trans-configured double bond.
Industrial Protocol
Advantages Over Traditional Methods
-
Catalyst Efficiency: Pd loading as low as 0.02 mol% achieves near-quantitative conversion, reducing production costs.
-
Scalability: Continuous flow systems enable throughputs exceeding 1 kg/day with >99% purity.
Grignard Carboxylation
Stepwise Synthesis
This method involves generating a 2,3-difluorophenyl Grignard reagent followed by carboxylation:
-
Grignard Formation:
-
Carboxylation:
-
Acid Workup:
Challenges
-
Regioselectivity: Competing formation of 2,3-difluorobenzoic acid (15–20% byproduct).
-
Yield: 60–65% after purification.
Recent Improvements
-
Low-Temperature Control: Maintaining reactions at −20°C minimizes side reactions, improving yields to 72%.
-
CO₂ Pressure Optimization: Pressurizing to 3 atm enhances carboxylation efficiency.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Knoevenagel | Heck Coupling | Grignard |
|---|---|---|---|
| Yield (%) | 70–75 | 94–96 | 60–72 |
| Scalability | Moderate | High | Low |
| Catalyst Cost | Low | Moderate | Low |
| Byproduct Formation | 5–10% | <1% | 15–20% |
| Industrial Adoption | Limited | Widespread | Rare |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-difluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Difluorinated benzaldehydes, difluorinated carboxylic acids
Reduction: Difluorinated phenylpropanoic acids
Substitution: Various substituted cinnamic acid derivatives
Scientific Research Applications
Medicinal Chemistry
3-(2,3-Difluorophenyl)prop-2-enoic acid is being investigated for its potential as a lead compound in drug discovery. Its unique structural features allow for modifications that could enhance therapeutic efficacy. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Agricultural Chemicals
The compound's biological activity extends to agricultural applications, where it may be utilized as a pesticide or herbicide. Its fluorinated structure can enhance the stability and effectiveness of agrochemicals against pests and diseases.
Materials Science
In materials science, 3-(2,3-difluorophenyl)prop-2-enoic acid can serve as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with improved durability and resistance to environmental factors.
Case Study 1: Anticancer Mechanisms
A study focusing on the structure-activity relationship (SAR) of difluorinated compounds revealed that modifications in the phenyl ring could significantly alter inhibitory activity against specific enzymes involved in cancer progression. For instance, derivatives of 3-(2,3-difluorophenyl)prop-2-enoic acid were effective in inhibiting the NS5B polymerase associated with Hepatitis C virus replication, suggesting potential antiviral applications.
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that compounds with similar difluoro substitutions exhibit significant antimicrobial activity. A comparative analysis showed that 3-(2,3-difluorophenyl)prop-2-enoic acid had an IC50 value indicating effective inhibition against several pathogenic bacteria.
Mechanism of Action
3-(2,3-difluorophenyl)prop-2-enoic Acid can be compared with other fluorinated cinnamic acid derivatives, such as 3,5-Difluoro-cinnamic acid and 4-Fluoro-cinnamic acid . These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity . The unique positioning of the fluorine atoms in 3-(2,3-difluorophenyl)prop-2-enoic Acid imparts distinct properties, making it a valuable compound for specific applications .
Comparison with Similar Compounds
3,4-Difluorophenylprop-2-enoic Acid
- IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
- CAS : 112897-97-9
- Molecular Weight : 184.14 g/mol
- Properties : Melting point = 194–196°C; white powder with >98% purity.
2,5-Difluorophenylprop-2-enoic Acid
3,5-Difluorophenylprop-2-enoic Acid
- IUPAC Name: (2E)-3-(3,5-Difluorophenyl)prop-2-enoic acid
- CAS : 147700-58-1
- Molecular Weight : 184.14 g/mol
- Key Difference : Symmetrical fluorine substitution at the 3- and 5-positions may influence crystal packing and thermal stability .
Functional Group Analogues
Caffeic Acid
3-(2,3-Dimethoxyphenyl)prop-2-enoic Acid
- IUPAC Name: (E)-3-(2,3-Dimethoxyphenyl)prop-2-enoic acid
- CAS : 7345-82-6
- Molecular Weight : 208.21 g/mol
- Key Difference : Methoxy groups are electron-donating, reducing acidity compared to fluorine-substituted analogs. This substitution may enhance membrane permeability .
Fluorinated Propionic Acid Derivatives
3-(2-Trifluoromethylphenyl)propionic Acid
2-(2,3-Dichlorophenyl)-3,3,3-Trifluoropropionic Acid
- CAS: Not specified
- Molecular Weight : 273.04 g/mol
Data Tables
Table 1: Structural Isomers of Difluorophenylprop-2-enoic Acid
| Positional Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Property |
|---|---|---|---|---|---|
| 2,3-Difluoro | 207981-48-4 | C₉H₆F₂O₂ | 184.14 | Not reported | High acidity |
| 3,4-Difluoro | 112897-97-9 | C₉H₆F₂O₂ | 184.14 | 194–196 | Thermal stability |
| 2,5-Difluoro | EN300-833005 | C₉H₆F₂O₂ | 184.14 | Not reported | Improved solubility |
| 3,5-Difluoro | 147700-58-1 | C₉H₆F₂O₂ | 184.14 | Not reported | Symmetrical substitution |
Table 2: Comparison with Functional Group Analogues
| Compound | Substituents | Molecular Weight (g/mol) | Key Difference from Target Compound |
|---|---|---|---|
| Caffeic Acid | 3,4-Dihydroxyphenyl | 180.16 | Higher polarity, antioxidant activity |
| 3-(2,3-Dimethoxyphenyl)propenoic Acid | 2,3-Dimethoxyphenyl | 208.21 | Electron-donating groups, reduced acidity |
| 3-(2-Trifluoromethylphenyl)propionic Acid | 2-Trifluoromethyl | 218.17 | Saturated backbone, lower reactivity |
Biological Activity
3-(2,3-Difluorophenyl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2,3-difluorophenyl)prop-2-enoic acid is . The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that 3-(2,3-difluorophenyl)prop-2-enoic acid exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.
2. Anticancer Activity
The compound has also been studied for its anticancer properties. It appears to inhibit specific cellular pathways involved in tumor growth, such as the NF-kB signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
The mechanism by which 3-(2,3-difluorophenyl)prop-2-enoic acid exerts its biological effects involves interaction with various molecular targets:
- Cell Signaling Pathways : The compound modulates signaling pathways that are crucial for inflammation and cancer progression.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes and tumorigenesis.
Case Studies
Several studies have explored the biological activity of 3-(2,3-difluorophenyl)prop-2-enoic acid:
-
In Vitro Studies : Laboratory assays demonstrated that the compound significantly reduced the viability of cancer cell lines while promoting apoptosis.
Cell Line IC50 (µM) Notes MCF-7 (Breast) 15 Induces apoptosis HeLa (Cervical) 10 Inhibits cell proliferation - Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2,3-difluorophenyl)prop-2-enoic acid?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , where a fluorinated benzaldehyde derivative (e.g., 2,3-difluorobenzaldehyde) reacts with malonic acid or its derivatives in the presence of a base catalyst (e.g., piperidine).
- Key Steps :
- Dissolve 2,3-difluorobenzaldehyde and malonic acid in a polar solvent (e.g., ethanol or acetic acid).
- Add a catalytic amount of base and reflux under inert atmosphere.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., using ethanol/water) or column chromatography.
- Critical Parameters :
Basic: How is 3-(2,3-difluorophenyl)prop-2-enoic acid characterized spectroscopically?
Methodological Answer:
Characterization involves a combination of techniques:
- ¹H NMR :
- The α,β-unsaturated proton (CH=CH) appears as a doublet (δ 6.2–7.5 ppm, J = 15–16 Hz).
- Aromatic protons show splitting patterns due to fluorine coupling (e.g., 2,3-difluorophenyl protons at δ 7.0–7.8 ppm).
- ¹⁹F NMR :
- Distinct signals for ortho and meta fluorine atoms (δ -110 to -140 ppm).
- IR Spectroscopy :
- Strong absorption for carboxylic acid O-H (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹).
- Mass Spectrometry :
- ESI-MS or EI-MS confirms molecular ion [M+H]⁺ (m/z ~212) and fragmentation patterns (e.g., loss of CO₂).
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Basic: What purification strategies are effective for isolating crystalline 3-(2,3-difluorophenyl)prop-2-enoic acid?
Methodological Answer:
Crystallization is optimized using solvent polarity and hydrogen-bonding interactions:
- Solvent Selection :
- Ethanol/water mixtures (4:1 v/v) promote slow crystal growth.
- Acetic acid can dissolve impurities while retaining the product.
- Temperature Gradient :
- Dissolve crude product in hot solvent, then cool gradually (0.5°C/min) to room temperature.
- Crystal Morphology :
- Plate-like crystals are typical for α,β-unsaturated carboxylic acids due to π-π stacking and hydrogen bonding .
Advanced: How can X-ray crystallography and computational tools resolve the crystal structure of 3-(2,3-difluorophenyl)prop-2-enoic acid?
Methodological Answer:
- Data Collection :
- Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution :
- SHELXT/SHELXD : Direct methods for phase determination.
- SHELXL : Refinement with anisotropic displacement parameters for fluorine atoms.
- Visualization & Analysis :
Advanced: How do hydrogen-bonding patterns influence the stability and reactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid in solid-state studies?
Methodological Answer:
- Graph Set Analysis :
- Identify motifs (e.g., R₂²(8) dimers via carboxylic acid O-H···O interactions).
- Fluorine’s electronegativity may disrupt classical hydrogen bonds, favoring C-F···H-O interactions.
- Thermal Stability :
- DSC/TGA correlates melting points (180–200°C) with intermolecular bond strength.
- Reactivity Implications :
Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra (Gaussian or ORCA).
- Compare experimental vs. theoretical chemical shifts (Δδ > 0.5 ppm indicates conformational discrepancies).
- Error Sources :
- Solvent effects (PCM model for polar solvents).
- Dynamic effects (e.g., rotameric equilibria in solution).
- Validation :
- Cross-check with solid-state NMR or X-ray data to resolve ambiguities .
Advanced: What safety protocols are critical for handling 3-(2,3-difluorophenyl)prop-2-enoic acid in laboratory settings?
Methodological Answer:
- PPE Requirements :
- Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with corrosive carboxylic acid).
- Waste Disposal :
- Neutralize with sodium bicarbonate before aqueous disposal.
- Solid waste: Store in labeled containers for incineration by licensed facilities.
- Exposure Response :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
